3-[(3,4-dimethylphenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Description
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. The sulfonyl group could potentially be reduced or eliminated, and the phenyl groups could undergo electrophilic aromatic substitution reactions. The triazoloquinazolin core could also participate in various reactions depending on the conditions .Scientific Research Applications
Synthesis and Molecular Structure
- Preparation and Structural Analysis : The synthesis of triazoloquinazolinium derivatives, including those with similar structural motifs to "3-[(3,4-dimethylphenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine," has been extensively studied. One research outlined the preparation of 3H-10λ5-[1,2,4]Triazolo[4,3-a]quinazolin-10-ylium-1-aminides, demonstrating complex molecular rearrangements and providing insights into the crystal and molecular structure via X-ray crystallography Crabb et al., 1999.
Antimicrobial Activities
- Development of Antimicrobial Agents : A study on the synthesis of new 1,2,4-triazole derivatives, including compounds structurally similar to the one , highlighted their potential as antimicrobial agents. These compounds were found to possess good to moderate activities against a range of microorganisms, indicating their potential application in developing new antimicrobial therapies Bektaş et al., 2007.
Anticancer Activity
- Targeting Cancer with Triazoloquinoline Derivatives : Research into 1,2,4-triazolo[4,3-a]-quinoline derivatives designed for anticancer activity revealed that certain urea derivatives exhibit significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines. This study underscores the therapeutic potential of these compounds in cancer treatment, suggesting that derivatives of "3-[(3,4-dimethylphenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine" might also possess valuable anticancer properties Reddy et al., 2015.
Tubulin Polymerization Inhibition and Vascular Disruption
- Vascular Disrupting Agents : A series of triazoloquinazolinone-based compounds were synthesized and evaluated for their ability to inhibit tubulin polymerization and disrupt vascular structures in cancer models. The findings from this study indicate the potential application of these compounds in cancer therapy by targeting the tumor vasculature Driowya et al., 2016.
Herbicidal Activity
- Plant Ecosystem Health Indicator : Another interesting application involves the synthesis of triazolopyridine-sulfonamide compounds, demonstrating excellent herbicidal activity across various plant species. This research opens avenues for the use of these compounds in agriculture to manage weed growth efficiently, thereby maintaining plant ecosystem health Moran, 2003.
properties
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-N-(2-methoxy-5-methylphenyl)triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O3S/c1-15-9-12-22(33-4)20(13-15)26-23-19-7-5-6-8-21(19)30-24(27-23)25(28-29-30)34(31,32)18-11-10-16(2)17(3)14-18/h5-14H,1-4H3,(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGYMNCBKNNHSU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC(=C(C=C5)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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